3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one 3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896101
InChI: InChI=1S/C22H22N2O3S/c1-14(2)12-24-21(25)20(28-22(24)23-17-7-5-4-6-8-17)11-16-10-19-18(9-15(16)3)26-13-27-19/h4-11,14H,12-13H2,1-3H3/b20-11+,23-22?
SMILES: CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC(C)C)OCO2
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol

3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0896101

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C22H22N2O3S
Molecular Weight 394.5 g/mol
IUPAC Name (5E)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-(2-methylpropyl)-2-phenylimino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H22N2O3S/c1-14(2)12-24-21(25)20(28-22(24)23-17-7-5-4-6-8-17)11-16-10-19-18(9-15(16)3)26-13-27-19/h4-11,14H,12-13H2,1-3H3/b20-11+,23-22?
Standard InChI Key AUHNFOBEHGKKRP-YUUPNMBNSA-N
Isomeric SMILES CC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CC(C)C)OCO2
SMILES CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC(C)C)OCO2
Canonical SMILES CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC(C)C)OCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator